
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes four ethoxy groups and two methyl groups attached to a cyclohexa-1,4-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene typically involves the reaction of 1,5-dimethylcyclohexa-1,4-diene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Ethyl alcohol acts as both the reactant and the solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclohexa-1,4-diene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethylcyclohexa-1,4-diene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: Similar structure but with methyl groups instead of ethoxy groups, leading to different reactivity and applications.
1,3-Dimethylcyclohexa-1,4-diene: Different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is unique due to the presence of four ethoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114390-17-9 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
3,3,6,6-tetraethoxy-1,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C16H28O4/c1-7-17-15(18-8-2)11-13(5)16(19-9-3,20-10-4)14(6)12-15/h11-12H,7-10H2,1-6H3 |
Clave InChI |
IDIFBYMFVHYWAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C=C(C(C(=C1)C)(OCC)OCC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
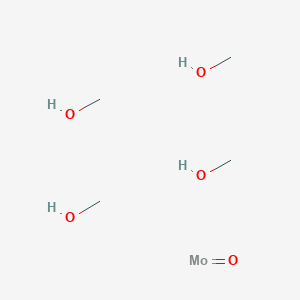
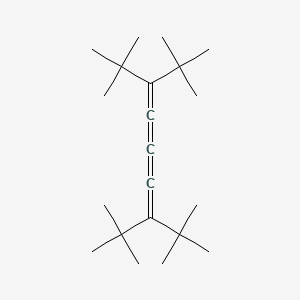
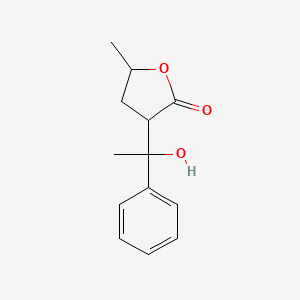
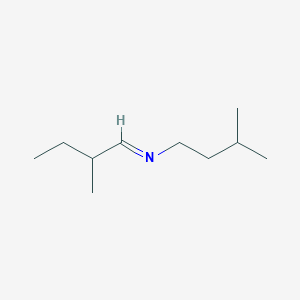


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
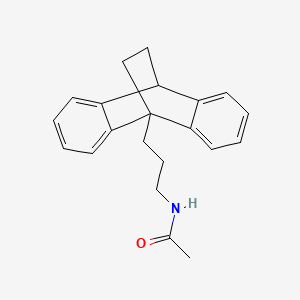
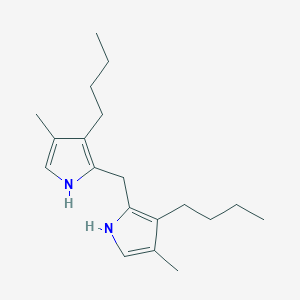
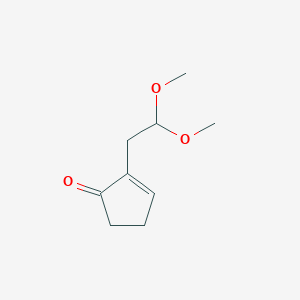
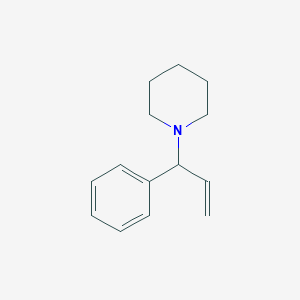
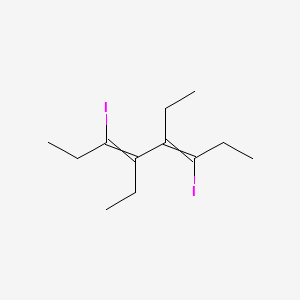
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
